3,4,5-Trichloroguaiacol: A Technical Overview of its Chemical Properties and Structure
3,4,5-Trichloroguaiacol: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloroguaiacol is a chlorinated organic compound belonging to the family of chlorophenolics. Guaiacol and its chlorinated derivatives are often associated with industrial processes, particularly from the bleaching of wood pulp in the paper industry, and as breakdown products of more complex chlorinated compounds in the environment.[1][2] While its isomer, 4,5,6-trichloroguaiacol, is a known environmental contaminant, specific research and comprehensive data on 3,4,5-trichloroguaiacol are limited. This guide provides a summary of the available technical information regarding its structure, chemical properties, and analytical methodologies.
Chemical Structure
The chemical structure of 3,4,5-Trichloroguaiacol consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and three chlorine atoms at positions 3, 4, and 5.
Molecular Formula: C₇H₅Cl₃O₂
Structure:
Caption: Chemical structure of 3,4,5-Trichloroguaiacol.
Chemical and Physical Properties
For comparative purposes, the properties of the related compound 3,4,5-Trichlorophenol are presented below. It is crucial to note that the absence of the methoxy group in 3,4,5-Trichlorophenol significantly alters its chemical properties.
| Property | Value for 3,4,5-Trichlorophenol |
| CAS Number | 609-19-8[3] |
| Molecular Formula | C₆H₃Cl₃O[3] |
| Molecular Weight | 197.45 g/mol [4] |
| Appearance | Needles or off-white solid[5] |
| Melting Point | 101 °C[6] |
| Boiling Point | 271-277 °C[6] |
| Water Solubility | 0.081 g/L at 25 °C[7] |
| pKa | 7.84[8] |
| LogP (Octanol-Water Partition Coefficient) | 4.01[8] |
Experimental Protocols
Analysis of 3,4,5-Trichloroguaiacol in Water Samples by GC-MS
A robust method for the trace analysis of chlorophenolics, including 3,4,5-trichloroguaiacol, in water has been developed using a triple quadrupole Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]
1. Sample Preparation and Extraction:
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Sample Collection: 1 L of carbon-filtered lab water is collected in separatory funnels.
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Spiking: Samples are spiked with labeled internal standards (0.5 mL of 10 µg/mL chlorophenolic solution and 0.5 mL of 10 µg/mL chlorovanillin solution) and varying concentrations of unlabeled analytical standards.
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Buffering and Derivatization: 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride (B1165640) are added to each funnel. The solution is left for 1 hour to allow for derivatization.
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Liquid-Liquid Extraction: 100 mL of hexane (B92381) is added, and the mixture is shaken for 2 minutes. The organic layer is allowed to separate and is then collected. The extraction is repeated with an additional 50 mL of hexane.
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Concentration: The collected organic layers are concentrated to 5 mL using a rocket evaporator.
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Addition of Recovery Standards: Recovery standards are added to the concentrated extract before analysis.
2. Instrumental Analysis:
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Gas Chromatograph (GC): A Thermo Scientific™ TRACE™ 1610 GC equipped with a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) is used for separation.[1]
-
Mass Spectrometer (MS): A Thermo Scientific™ TSQ™ 9610 triple quadrupole mass spectrometer with an Advanced Electron Ionization (AEI) source is used for detection and quantification.[1]
-
GC Conditions: The specific temperature program and other GC parameters are optimized to achieve baseline resolution of the target analytes within a 25-minute run time.[1]
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MS Method: The analysis is performed in Selected Reaction Monitoring (SRM) mode to ensure high selectivity and sensitivity for the target chlorophenolics.[1]
Caption: Workflow for the analysis of 3,4,5-Trichloroguaiacol in water.
Biological Activity and Environmental Fate
Toxicity and Bioaccumulation
Limited data is available on the specific toxicity of 3,4,5-trichloroguaiacol. However, an early study indicated that it can be found in fish exposed to environments contaminated with chlorophenolic compounds, suggesting its potential for bioaccumulation.[8] Chlorinated guaiacols, in general, are known to be actively accumulated by aquatic life.[2]
Metabolism
Specific metabolic pathways for 3,4,5-trichloroguaiacol have not been detailed in the available literature. Chlorophenols, as a class, are known to be metabolized in mammals primarily through conjugation with glucuronic acid and sulfates to facilitate excretion.[9] It is plausible that 3,4,5-trichloroguaiacol follows a similar metabolic fate.
The diagram below illustrates a hypothetical metabolic pathway for 3,4,5-trichloroguaiacol, based on the known metabolism of other chlorophenols.
Caption: Hypothetical metabolic pathway of 3,4,5-Trichloroguaiacol.
Conclusion
3,4,5-Trichloroguaiacol is a recognized but poorly characterized member of the chlorophenolic compound family. While robust analytical methods for its detection exist, a significant data gap remains concerning its specific physicochemical properties, toxicity, and metabolic fate. Its structural similarity to other environmentally persistent and bioaccumulative chloroguaiacols suggests that further research into its environmental and toxicological profile is warranted, particularly in ecosystems affected by industrial effluent from paper and pulp manufacturing. Professionals in environmental science and drug development should be aware of this compound as a potential, albeit less common, contaminant and metabolite.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol, 3,4,5-trichloro- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. accustandard.com [accustandard.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
